(2S,3R)-3-PHENYLISOSERINE
Overview
Description
Synthesis Analysis
The synthesis of (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid involves several steps. One approach could be the stereospecific reactions starting from D-gulonic acid lactone and D-glucono-δ-lactone . These sugars can be transformed into epoxides and chiral amino-alcohols , which ultimately lead to the formation of all four stereoisomers of 3-amino-2-hydroxybutanoic acids (including our target compound) with optical purity .
Scientific Research Applications
Preparation and Resolution
One notable application of (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid is in the field of chiral chemistry, particularly in the preparation and resolution of optically active compounds. Shiraiwa et al. (2003) demonstrated the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid through optical resolution using various resolving agents, achieving significant yields and high optical purities (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003). A similar study by Shiraiwa et al. (2006) focused on obtaining this compound via optical resolutions by replacing and preferential crystallization, again highlighting its importance in resolving racemic mixtures (Shiraiwa, Kawashima, Ikaritani, Suganuma, & Saijoh, 2006).
Synthesis of Beta-Hydroxy-Alpha-Amino Acids
Davies et al. (2013) explored the synthesis of beta-hydroxy-alpha-amino acids from enantiopure alpha-hydroxy-beta-amino esters. This study contributes to the understanding of the synthesis of compounds closely related to (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid and demonstrates its potential in the synthesis of complex amino acids (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).
Development of Antifungal Tripeptides
In the field of medicinal chemistry, Flores-Holguín et al. (2019) utilized (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid in the study of antifungal tripeptides. Their research involved computational peptidology and conceptual density functional theory to study the chemical reactivity of peptides containing this compound (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Enantioselective Synthesis
In another study, Yang et al. (2015) achieved the enantioselective synthesis of novel α-amino acid derivatives, including (2S,3R)-3-Amino-2-hydroxy-3-phenylpropanoic acid. This work demonstrates the compound's utility in the creation of constrained amino acid derivatives, which are significant in various synthetic and medicinal chemistry applications (Yang, Guo, Gao, Zhao, Zhang, & Lin, 2015).
Properties
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZARFIRJROUVLM-SFYZADRCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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